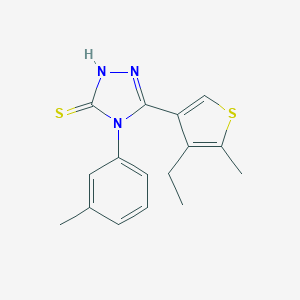
5-(4-ethyl-5-methyl-3-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethyl-5-methyl-3-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethyl-5-methyl-3-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through the reaction of appropriate aldehydes or ketones with sulfur sources under acidic or basic conditions.
Substitution reactions: Introducing the ethyl and methyl groups onto the thiophene ring using alkyl halides in the presence of a base.
Formation of the triazole ring: This step involves the cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids.
Thiol group introduction:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazole or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use in pharmaceuticals.
Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them valuable in drug discovery.
Medicine
Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents due to their ability to interfere with cell proliferation.
Antifungal Agents: These compounds are also studied for their antifungal properties.
Industry
Agriculture: Triazole derivatives are used in the development of agrochemicals, including fungicides and herbicides.
Textiles: These compounds can be used in the treatment of textiles to impart antimicrobial properties.
作用機序
The mechanism of action of 5-(4-ethyl-5-methyl-3-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide depends on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids. The thiol group may also play a role in binding to metal ions or forming disulfide bonds, which can influence the compound’s activity.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional substituents.
5-Phenyl-1,2,4-triazole-3-thiol: A similar compound with a phenyl group instead of the thiophene ring.
4-Methyl-1,2,4-triazole-3-thiol: A triazole derivative with a methyl group.
Uniqueness
5-(4-ethyl-5-methyl-3-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to the presence of both the thiophene and triazole rings, as well as the specific substitution pattern. This combination of structural features may confer unique biological and chemical properties, making it a valuable compound for research and development.
特性
分子式 |
C16H17N3S2 |
|---|---|
分子量 |
315.5g/mol |
IUPAC名 |
3-(4-ethyl-5-methylthiophen-3-yl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H17N3S2/c1-4-13-11(3)21-9-14(13)15-17-18-16(20)19(15)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,18,20) |
InChIキー |
GUHSDKXAFYYLEJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1C2=NNC(=S)N2C3=CC=CC(=C3)C)C |
正規SMILES |
CCC1=C(SC=C1C2=NNC(=S)N2C3=CC=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















